Tert-butyl 4-fluoro-3-hydroxybenzoate
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Description
Synthesis Analysis
The synthesis of Tert-butyl 4-fluoro-3-hydroxybenzoate involves the reaction of 4-Fluoro-3-hydroxybenzoic acid (500 mg, 3.2 mmol) stirred in toluene (4 mL) and heated to 80°C. N,N-dimethylformamide di-t-butyl acetal (1.9 ml, 7.97 mmol) was added in portions. The mixture was stirred for 2 hours at this temperature, and then concentrated. It was purified by column chromatography to give the title compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H13FO3/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6,13H,1-3H3 .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources retrieved.Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 4-fluoro-3-hydroxybenzoate has been used in the synthesis of complex organic compounds. For example, its application in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid via bismuth-based cyclic processes demonstrates its role in organic synthesis (Kindra & Evans, 2014). Additionally, it has been involved in the synthesis of fluorescent molecular rotors of organoboron compounds derived from Schiff bases (Ibarra-Rodrı Guez et al., 2017).
Biological Evaluation and Medicinal Chemistry
- This compound has been utilized in the development of new pharmaceuticals, such as in the synthesis and characterization of compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate. Its role in medicinal chemistry includes contributions to the development of compounds with potential antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).
Antioxidant Activity
- Research has also explored the antioxidant properties of compounds synthesized from this compound. For example, the synthesis of 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties and their evaluation for antioxidant activity highlights its potential in creating effective antioxidants (Shakir et al., 2014).
Other Applications
- It has been used in the study of enzyme-catalyzed reactions, such as the enzymatic C-Demethylation in liver microsomes, providing insights into the metabolic pathways of novel pharmaceutical compounds (Yoo et al., 2008).
- Further, its derivatives have been synthesized and characterized for applications in polymer science, showcasing its versatility in different fields of research (Maurin et al., 2002).
Properties
IUPAC Name |
tert-butyl 4-fluoro-3-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6,13H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFGYLGKUGNYMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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